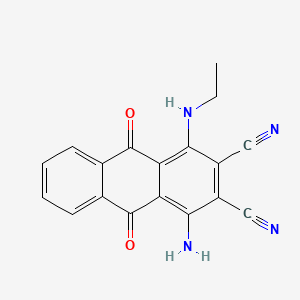
(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide is a chemical compound with the molecular formula C9H17IN2O3 It is known for its unique structure, which includes an oxazolidinyl ring and a trimethylammonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide typically involves the reaction of oxazolidinone derivatives with trimethylamine and an iodide source. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.
化学反应分析
Types of Reactions
(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different quaternary ammonium salts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, cyanides, or thiolates.
Major Products Formed
The major products formed from these reactions include various oxazolidinone and amine derivatives, as well as different quaternary ammonium salts.
科学研究应用
(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium chloride
- (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium bromide
- (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium sulfate
Uniqueness
(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide is unique due to its iodide ion, which imparts specific reactivity and properties. This makes it distinct from other similar compounds with different counterions, such as chloride or bromide.
属性
CAS 编号 |
73664-12-7 |
|---|---|
分子式 |
C9H17IN2O3 |
分子量 |
328.15 g/mol |
IUPAC 名称 |
3-(2,4-dioxo-1,3-oxazolidin-3-yl)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C9H17N2O3.HI/c1-11(2,3)6-4-5-10-8(12)7-14-9(10)13;/h4-7H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
HPBINLGDSBCKRR-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCCN1C(=O)COC1=O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)
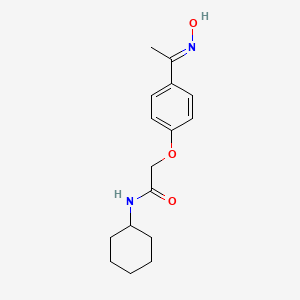



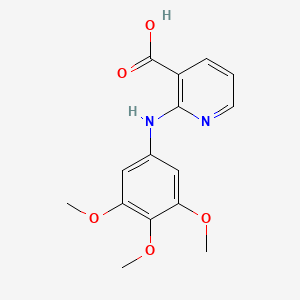
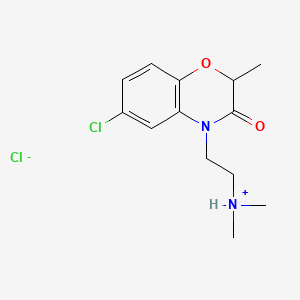

![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
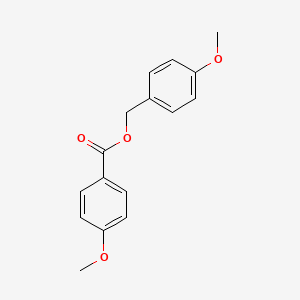

![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)
